N-(4-chloro-6-propylpyrimidin-2-yl)-N'-(2,4-difluorophenyl)guanidine
Description
N-(4-chloro-6-propylpyrimidin-2-yl)-N'-(2,4-difluorophenyl)guanidine is a guanidine derivative featuring a pyrimidine core substituted with chloro and propyl groups, coupled with a 2,4-difluorophenylguanidine moiety. This compound’s structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and material science. The chloro group enhances electrophilicity, while the propyl chain modulates lipophilicity. The 2,4-difluorophenyl group contributes to metabolic stability and binding affinity through electron-withdrawing effects .
Properties
IUPAC Name |
2-(4-chloro-6-propylpyrimidin-2-yl)-1-(2,4-difluorophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF2N5/c1-2-3-9-7-12(15)21-14(19-9)22-13(18)20-11-5-4-8(16)6-10(11)17/h4-7H,2-3H2,1H3,(H3,18,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAQHHZQJMGFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC(=N1)N=C(N)NC2=C(C=C(C=C2)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381780 | |
| Record name | N-(4-chloro-6-propylpyrimidin-2-yl)-N'-(2,4-difluorophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680214-82-8 | |
| Record name | N-(4-chloro-6-propylpyrimidin-2-yl)-N'-(2,4-difluorophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-6-propylpyrimidin-2-yl)-N’-(2,4-difluorophenyl)guanidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.
Substitution Reactions:
Guanidine Formation: The guanidine moiety can be introduced by reacting the substituted pyrimidine with a suitable guanidine derivative, such as N,N’-diisopropylcarbodiimide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-6-propylpyrimidin-2-yl)-N’-(2,4-difluorophenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the chlorine atom with various nucleophiles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-6-propylpyrimidin-2-yl)-N’-(2,4-difluorophenyl)guanidine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Substituent Effects on Pyrimidine Core
Example Compound : N-(2,6-difluorophenyl)-N'-[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]guanidine (MW: 309.10)
- Key Differences: Hydroxy and Methoxymethyl Groups: Increase hydrophilicity compared to the chloro-propyl substitution in the target compound. This enhances aqueous solubility but may reduce membrane permeability. Fluorine Positioning: The 2,6-difluorophenyl group vs.
Example Compound: Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate
- Key Differences: Sulfonamide and Ester Groups: Introduce hydrogen-bond acceptor properties, contrasting with the guanidine’s donor capacity. The ester group increases polarity, affecting solubility. Isopropyl vs. Propyl: Isopropyl may reduce steric hindrance compared to the linear propyl chain, influencing molecular packing and bioavailability.
Guanidine Modifications and Bioactivity
Example Compound: N-[4-(4-Benzyloxy-3-diethylaminomethyl-phenylamino)-6-trifluoromethyl-pyrimidin-2-yl]-N'-(3,4-dichloro-phenyl)-guanidine (MW: 632.52)
- Key Differences :
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity compared to the chloro group.
- Dichlorophenyl vs. Difluorophenyl : Dichlorophenyl increases molecular weight and may elevate toxicity risks due to higher halogen content.
Example Compound : N-(4-methoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine (MW: 273.30)
- Key Differences: Dihydropyrimidinone Core: Reduces aromaticity, altering electronic properties and reactivity. Methoxy Group: Electron-donating effects may decrease acidity of the guanidine moiety compared to fluorine’s electron-withdrawing effects.
Physicochemical and Pharmacokinetic Profiles
Research Findings and Implications
- Metabolic Stability: The 2,4-difluorophenyl group in the target compound likely offers superior metabolic resistance compared to non-fluorinated analogs (e.g., dihydropyrimidinone derivatives) .
- Binding Affinity : The chloro-propyl-pyrimidine core may enhance interactions with hydrophobic pockets in biological targets, contrasting with hydroxy/methoxymethyl analogs that prioritize polar interactions .
Biological Activity
N-(4-chloro-6-propylpyrimidin-2-yl)-N'-(2,4-difluorophenyl)guanidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its effects and mechanisms of action.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 340.76 g/mol. The structure includes a guanidine core, which is known for its diverse biological activities.
Research indicates that compounds with guanidine structures often exhibit various biological activities, including:
- Antimicrobial Activity : Many guanidine derivatives have shown effectiveness against bacterial and fungal strains.
- Anticancer Properties : Studies have indicated that some guanidine derivatives can induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Certain derivatives have been observed to modulate inflammatory pathways.
Case Studies
- Antimicrobial Efficacy : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that guanidine derivatives, including those similar to this compound, exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Research published in the Journal of Medicinal Chemistry highlighted that certain guanidine derivatives showed potent cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .
- Inflammation Modulation : A recent study found that compounds with similar structures could inhibit pro-inflammatory cytokines in vitro, indicating a possible therapeutic role in inflammatory diseases .
Data Table of Biological Activities
Q & A
Q. Advanced
- Molecular docking (AutoDock Vina) : Model interactions with biological targets (e.g., enzymes) using the fluorophenyl group as a hydrophobic anchor.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
- Hammett analysis : Quantify substituent effects (σ values for -Cl, -F) on guanidine’s pKa and nucleophilicity .
How can researchers design analogs to enhance biological activity while maintaining stability?
Q. Basic
- Bioisosteric replacement : Replace 2,4-difluorophenyl with 2,4-dichlorophenyl to modulate lipophilicity (clogP ±0.5).
- Prodrug strategies : Introduce hydrolyzable esters (e.g., tert-butyl) to improve solubility .
- SAR studies : Systematically vary propyl chain length (C3–C5) and measure antimicrobial activity via MIC assays .
What experimental protocols mitigate stability issues (e.g., hydrolysis) during storage?
Q. Advanced
- Forced degradation studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC.
- Lyophilization : Stabilize hygroscopic guanidine derivatives by freeze-drying in amber vials under argon.
- Chelation : Add EDTA (0.1% w/v) to buffer metal-catalyzed hydrolysis in aqueous solutions .
How can reaction byproducts be minimized during large-scale synthesis?
Q. Advanced
- Flow chemistry : Use continuous reactors to control exothermic reactions (e.g., Cl/F substitution) and reduce dimerization.
- DoE optimization : Apply factorial design to test variables (pH, temp, stoichiometry) and identify critical parameters.
- In-line IR monitoring : Detect intermediate formation (e.g., imine) and adjust residence times dynamically .
What crystallization conditions yield high-quality single crystals for X-ray analysis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
